Levomedetomidine

描述

Levomedetomidine is an enantiomer of dexmedetomidine . It is an agonist of adrenergic alpha-2 receptors and is used in veterinary medicine for its analgesic and sedative properties .

Synthesis Analysis

The synthesis of Levomedetomidine is related to that of dexmedetomidine . A comprehensive review of the synthetic procedures used for the laboratory and industrial preparation of dexmedetomidine has been published . This review critically evaluates these procedures in terms of their complexity, published yield, and atom economy .

Molecular Structure Analysis

The empirical formula of Levomedetomidine is C13H16N2 . The molecular weight is 236.74 .

科学研究应用

Anesthesia in Laboratory Animals

Levomedetomidine, as part of the racemic mixture medetomidine, has been used in combination with other drugs like ketamine to induce anesthesia in laboratory animals, particularly rodents . It acts centrally on α2 adrenergic receptors to decrease sympathetic tone, providing sedation and analgesia . However, unlike its enantiomer dexmedetomidine, levomedetomidine alone does not significantly affect the cardiovascular system and requires higher doses to achieve sedation or analgesia in rats and mice .

Analgesic Efficacy Studies

In veterinary medicine, the analgesic efficacy of levomedetomidine has been investigated, particularly in comparison to dexmedetomidine. Studies have utilized the nociceptive withdrawal reflex model in dogs to measure the extent of pain relief provided by these compounds . Such research helps in understanding the analgesic potency and duration of action, which is crucial for managing pain in clinical settings.

Pharmacokinetic and Pharmacodynamic Research

Levomedetomidine’s pharmacokinetic and pharmacodynamic properties are of interest in clinical pharmacology. Research in this area focuses on understanding how the compound is absorbed, distributed, metabolized, and excreted in the body. This information is vital for determining appropriate dosages, intervals of administration, and potential interactions with other medications .

Neuropharmacological Studies

The effects of levomedetomidine on the central nervous system are studied in neuropharmacology. Its interaction with α2 adrenergic receptors in the brain stem’s locus coeruleus is of particular interest for understanding its sedative and analgesic mechanisms . This research contributes to the development of new therapeutic strategies for managing anxiety, stress, and pain.

作用机制

- Activation of these receptors leads to inhibition of norepinephrine release, which helps terminate pain signals .

- Unlike other sedatives, dexmedetomidine maintains patients in a state of unconsciousness similar to natural sleep, allowing easy arousal and cooperation .

- Molecular and Cellular Effects:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

未来方向

Dexmedetomidine, the racemate of Levomedetomidine, has been the subject of extensive research in recent years . Future research directions include further understanding of its pharmacokinetics and pharmacodynamics, its use in intensive care unit sedation and outcome, pain management and nerve block, and premedication and use in children . The effect of dexmedetomidine sedation on the outcomes of critically ill patients, the analgesic effect of dexmedetomidine, and its organ protective property are the frontiers in future research .

属性

IUPAC Name |

5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNGEIHDPSLNMU-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levomedetomidine hydrochloride | |

CAS RN |

190000-46-5 | |

| Record name | Levomedetomidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190000465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOMEDETOMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ME8LX4A7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

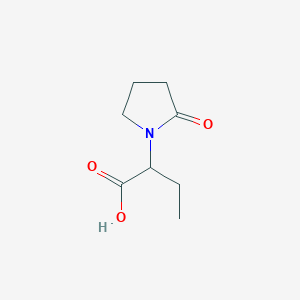

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

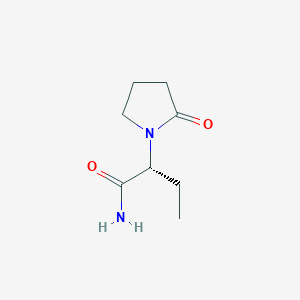

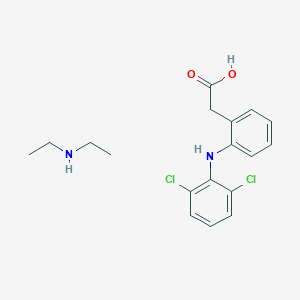

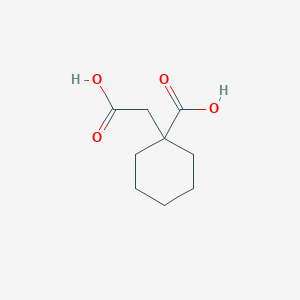

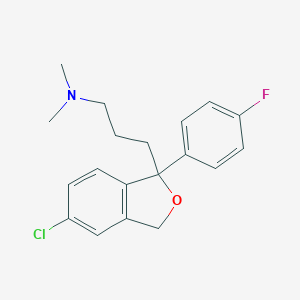

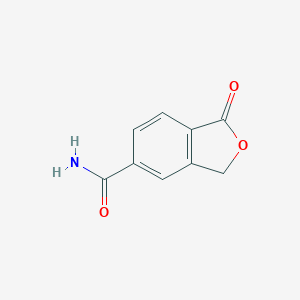

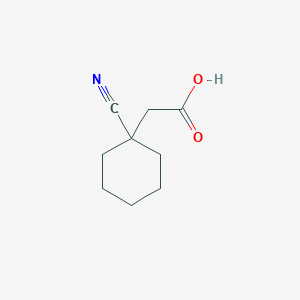

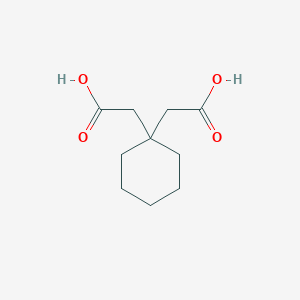

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B195779.png)

![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)

![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)